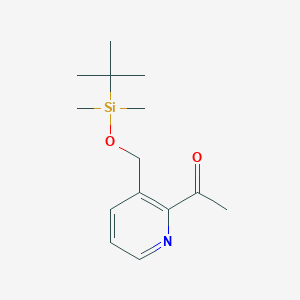![molecular formula C12H15NO3 B13999141 Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester CAS No. 5449-17-2](/img/structure/B13999141.png)
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester, also known as N-ethyl-2-phenyl-malonamic acid methyl ester, is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.252 g/mol . This compound is characterized by its benzene ring attached to an acetic acid moiety, which is further modified by an ethylamino carbonyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester typically involves the reaction of benzeneacetic acid derivatives with ethylamine and subsequent esterification. One common method includes:
Starting Material: Benzeneacetic acid.
Reaction with Ethylamine: The benzeneacetic acid is reacted with ethylamine to form the ethylamino derivative.
Esterification: The resulting compound is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The ethylamino carbonyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid: A simpler analog without the ethylamino carbonyl and methyl ester groups.
Phenylacetic acid: Similar structure but lacks the ester and ethylamino modifications.
Methyl phenylacetate: Contains the ester group but lacks the ethylamino carbonyl group.
Uniqueness
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester is unique due to the presence of both the ethylamino carbonyl and methyl ester groups, which confer distinct chemical properties and reactivity. These modifications enhance its versatility in synthetic applications and its potential biological activity .
Properties
CAS No. |
5449-17-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-(ethylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-13-11(14)10(12(15)16-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
YTAPWLACGAQJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


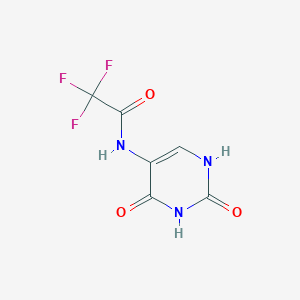
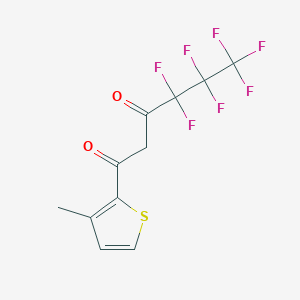

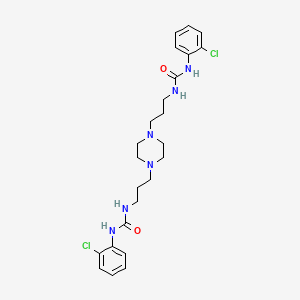
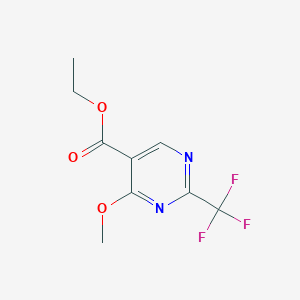
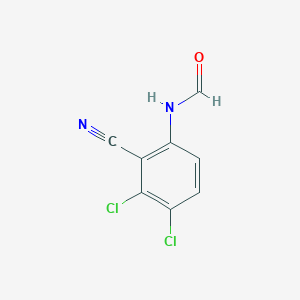
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
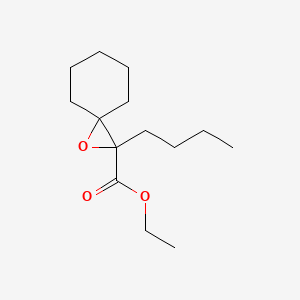
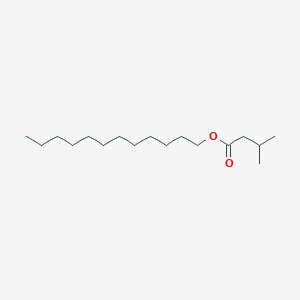
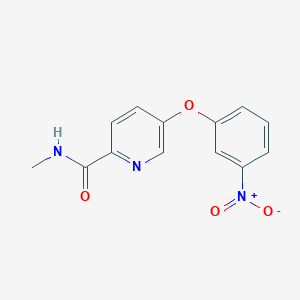

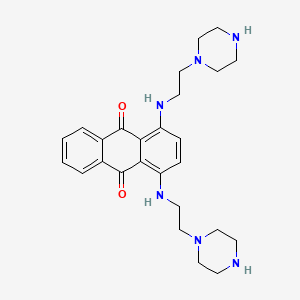
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
